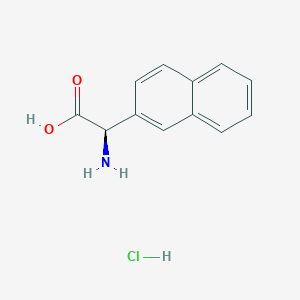

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral compound that features a naphthalene ring attached to an amino acid backbone

Mechanism of Action

Target of Action

Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .

Biochemical Pathways

Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar structure but with a different position of the naphthalene ring.

Naphthalene derivatives: A broad class of compounds with varying biological and chemical properties

Uniqueness

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the position of the naphthalene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a chiral compound with a naphthalene ring structure, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : Approximately 237.68 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water

- Density : 1.294 g/cm³

- Boiling Point : 398ºC at 760 mmHg

Research indicates that this compound may interact with several key biochemical pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway :

- This pathway is crucial for cell growth, differentiation, and survival. The compound's interaction with MAPK signaling suggests potential neuroprotective effects and roles in various cellular processes.

-

Neurotransmitter Systems :

- The compound acts as a ligand influencing neurotransmitter release and uptake, which may have implications for treating neurological disorders.

-

Receptor Modulation :

- Studies suggest it may modulate receptor activity within the central nervous system, indicating potential therapeutic uses in neuropharmacology.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by various stressors, suggesting its utility in neurodegenerative diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage that leads to various diseases .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its effectiveness was assessed through various assays measuring inhibition of albumin denaturation and membrane stabilization .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₂ClNO₂ | Chiral compound with specific stereochemistry |

| D-Naphthylglycine | C₁₂H₁₁NO₂ | Lacks hydrochloride salt form; different solubility |

| (S)-2-Amino-2-(naphthalen-1-yl)acetic acid | C₁₂H₁₁NO₂ | Enantiomeric form with potential differences in activity |

The structural variations among these compounds significantly influence their biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

-

Neuroprotection Study :

- A study demonstrated that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

- Antioxidant Assays :

- Anti-inflammatory Research :

Properties

IUPAC Name |

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.